Cas no 3398-50-3 (5-bromouridine triphosphate)

5-bromouridine triphosphate structure
5-bromouridine triphosphate structure
Product Name:5-bromouridine triphosphate
Numero CAS:3398-50-3
MF:C9H14BrN2O15P3
MW:563.037145137787
CID:918629
PubChem ID:9872620
Update Time:2025-04-19

5-bromouridine triphosphate Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-bromouridine triphosphate
    • 5-Bromo-UTP
    • 5-bromouridine 5'-(tetrahydrogen triphosphate)
    • SCHEMBL625390
    • CHEBI:88358
    • [[(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
    • 3398-50-3
    • 5BrUTP
    • bromouridine 5'-triphosphate
    • 5-bromouridine 5'-triphosphate
    • BUP
    • [(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (hydroxy-phosphonooxyphosphoryl) hydrogen phosphate
    • (((2R,3S,4R,5R)-5-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid
    • PD051420
    • CHEMBL384527
    • (((2R,3S,4R,5R)-5-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoricacid
    • GTPL1731
    • ((2R,3S,4R,5R)-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate
    • 5-bromo-1-beta-D-ribofuranosyl(3H)pyrimidine-2,4-dione 5''-triphosphate
    • Q27073971
    • 5-Bromo- 2', 3'- dideoxyuridine- 5'- O- triphosphate ( 5-Br-ddUTP )
    • BDBM50199192
    • Uridine 5'-(tetrahydrogen triphosphate), 5-bromo-
    • 5-Bromo-4-hydroxy-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]pyrimidin-2(1H)-one
    • DTXSID30955559
    • [[(2R,3S,4R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
    • 5-Br-Utp
    • BrUTP-5
    • Inchi: 1S/C9H14BrN2O15P3/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1
    • Chiave InChI: IWFHOSULCAJGRM-UAKXSSHOSA-N
    • Sorrisi: BrC1C(NC(N(C=1)[C@H]1[C@@H]([C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O1)O)O)=O)=O

Proprietà calcolate

  • Massa esatta: 561.87904g/mol
  • Massa monoisotopica: 561.87904g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 7
  • Conta accettatore di obbligazioni idrogeno: 15
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 8
  • Complessità: 889
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -5.2
  • Superficie polare topologica: 259Ų
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.